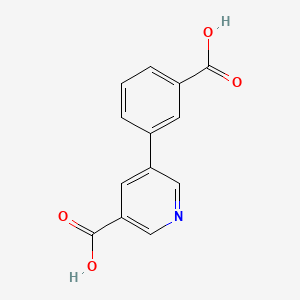
5-(3-Carboxyphenyl)nicotinic acid
Overview
Description
5-(3-Carboxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H9NO4 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Synthesis Analysis
The synthesis of compounds based on this compound has been reported in the literature. For instance, a study described the hydrothermal assembly of a series of coordination polymers using this compound as a rigid linker . The resulting coordination polymers exhibited a range of structural variations, from mononuclear to three-dimensional structures .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as X-ray diffraction . The compound crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H9NO4) and molecular weight (243.21 g/mol) . Further details about its melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Industrial Production and Environmental Impact : Nicotinic acid is vital as a nutrient and antipelagic agent, produced mainly by the oxidation of 5-ethyl-2-methylpyridine. However, this process generates nitrous oxide, a potent greenhouse gas, indicating a need for greener production methods (Lisicki, Nowak, & Orlińska, 2022).
Medical Applications and Complex Formation : Nicotinic acid is known for its lipid-lowering properties and forms various ionic crystals with nicotinic acid complexes, showing pharmaceutical significance (Athimoolam & Natarajan, 2007).
Enzymatic Production and Recovery : The enzymatic conversion of 3-cyanopyridine to nicotinic acid is an advantageous method in the food, pharmaceutical, and biochemical industries. Reactive extraction with organophosphorus solvating extractants intensifies nicotinic acid recovery (Kumar, Wasewar, & Babu, 2008).
Herbicidal Activity : Derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have shown potential as herbicides, with certain compounds demonstrating significant activity against specific weeds (Yu et al., 2021).
Role in Lipid Metabolism : Nicotinic acid's primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase, mediated by specific G-protein-coupled receptors (Tunaru et al., 2003).
Interaction with Leghemoglobin : Nicotinic acid shows high affinity binding to ferric and ferrous leghemoglobin, forming a hemochrome structure, which is significant in legume root nodules (Appleby, Wittenberg, & Wittenberg, 1973).
Identification of G Protein-Coupled Receptor : Research has identified G protein activation by nicotinic acid and derivatives in adipocyte and spleen membranes, pointing to a specific receptor mediating its effects (Lorenzen et al., 2001).
Superoxide Dismutase Mimetics : Copper complexes of nicotinic acid and other carboxylic acids show superoxide dismutase mimetic activity, indicating potential in the development of metallovitamin-based therapeutics (Suksrichavalit et al., 2008).
Activation of Capsaicin Receptor TRPV1 : Nicotinic acid can activate the capsaicin receptor TRPV1, contributing to cutaneous vasodilation and the flushing response (Ma et al., 2014).
Synthesis of Nicotinic Acid Nucleotides : Nicotinic acid nucleotides have been identified as intermediates in the biosynthesis of pyridine nucleotide coenzymes, highlighting their biochemical significance (Atkinson & Morton, 1960).
Safety and Hazards
Future Directions
Research involving 5-(3-Carboxyphenyl)nicotinic acid has focused on its use in the synthesis of coordination polymers . These polymers have potential applications in areas such as gas storage and separation, luminescence, molecular magnetism, catalysis, and more . Future research may continue to explore these applications and potentially discover new ones.
Mechanism of Action
Target of Action
5-(3-Carboxyphenyl)nicotinic acid, also known as niacin, primarily targets the lipid metabolism in the body . It is a B vitamin used to treat hypertriglyceridemia and pellagra . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Mode of Action
It interacts with its targets, primarily the liver and adipose tissue, to modulate triglyceride synthesis and lipolysis . This results in a decrease in lipids and apo B-containing lipoproteins .
Biochemical Pathways
Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that niacin is water-soluble and is absorbed in the gastrointestinal tract
Result of Action
The result of niacin’s action is a decrease in lipids and apo B-containing lipoproteins . This leads to a reduction in the risk of myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia . It can also be used to treat severe hypertriglyceridemia .
Biochemical Analysis
Biochemical Properties
5-(3-Carboxyphenyl)nicotinic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinamide adenine dinucleotide (NAD), an essential cofactor in oxidation-reduction reactions . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which facilitate the compound’s role in various metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and energy metabolism . This modulation can lead to changes in cellular activities such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in the NAD biosynthesis pathway, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved oxidative stress response. At high doses, it can lead to toxic or adverse effects, including cellular damage and metabolic dysregulation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the NAD biosynthesis pathway . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and redox balance. The compound’s involvement in these pathways underscores its importance in maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of the compound can affect its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Properties
IUPAC Name |
5-(3-carboxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZYGPMEZNLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687439 | |
| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-89-9 | |
| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




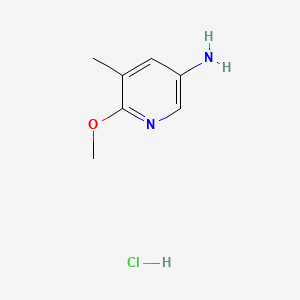
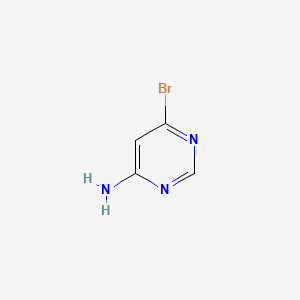


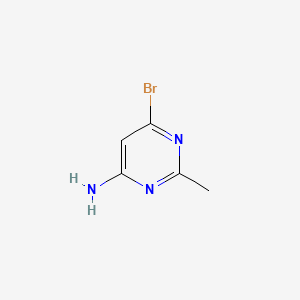
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

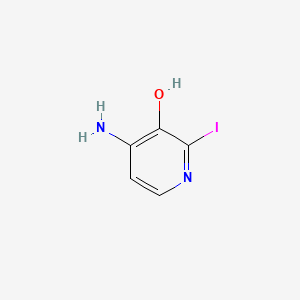
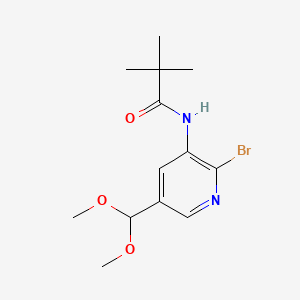
![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)
![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)
